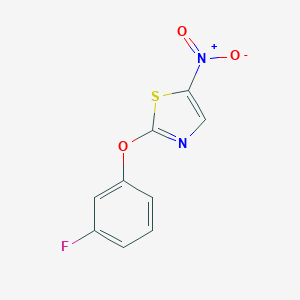

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Descripción

BenchChem offers high-quality 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H5FN2O3S |

|---|---|

Peso molecular |

240.21g/mol |

Nombre IUPAC |

2-(3-fluorophenoxy)-5-nitro-1,3-thiazole |

InChI |

InChI=1S/C9H5FN2O3S/c10-6-2-1-3-7(4-6)15-9-11-5-8(16-9)12(13)14/h1-5H |

Clave InChI |

CVAUGARXUAHHLJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-] |

Origen del producto |

United States |

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed in a two-step sequence commencing with the readily available 2-amino-5-nitrothiazole. The core of this pathway involves a Sandmeyer-type diazotization and chlorination to yield the key intermediate, 2-chloro-5-nitrothiazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-fluorophenol to afford the target molecule. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and present comprehensive characterization data based on analogous compounds.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities. The incorporation of a nitro group at the 5-position and a substituted phenoxy group at the 2-position of the thiazole ring can significantly modulate the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of novel pharmaceutical candidates. This guide focuses on the synthesis of 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a molecule of interest for further derivatization and biological screening.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole is a two-step process starting from 2-amino-5-nitrothiazole.

Caption: Proposed two-step synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Part 1: Synthesis of 2-Chloro-5-nitrothiazole via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-5-nitrothiazole into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This classic transformation is a variation of the Sandmeyer reaction.

Mechanism

The reaction proceeds through the following key stages:

-

Diazotization: The primary aromatic amine, 2-amino-5-nitrothiazole, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a stable diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium intermediate.

-

Single-Electron Transfer (SET): The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the copper(I) catalyst and forming the desired 2-chloro-5-nitrothiazole.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By examining the influence of the constituent functional groups—a fluorophenoxy moiety, a nitro group, and a thiazole core—this guide offers a robust framework for the structural elucidation and characterization of this and related molecules. The methodologies and interpretations presented herein are designed to be a vital resource for researchers engaged in medicinal chemistry, chemical biology, and drug development, providing both foundational knowledge and practical insights into the spectroscopic analysis of complex heterocyclic systems.

Introduction: The Rationale for Spectroscopic Analysis

The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole represents a confluence of chemical functionalities that are of significant interest in contemporary drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] The introduction of a nitro group can modulate the electronic properties and potential biological activity of the molecule, while the fluorophenoxy substituent can influence factors such as metabolic stability and binding interactions.

Given the novelty of this compound, a thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and structure. This guide provides a detailed, albeit predictive, exploration of its spectroscopic signatures. The subsequent sections will dissect the anticipated NMR, IR, and MS data, offering a rationale for the predicted values based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is expected to be characterized by distinct signals corresponding to the protons on the thiazole and fluorophenyl rings. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine and oxygen atoms will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Singlet | 1H | Thiazole-H4 |

| ~7.5 | Triplet of doublets | 1H | Phenyl-H5' |

| ~7.3 | Doublet of triplets | 1H | Phenyl-H6' |

| ~7.2 | Doublet | 1H | Phenyl-H2' |

| ~7.1 | Doublet of triplets | 1H | Phenyl-H4' |

Solvent: DMSO-d₆

Causality Behind Predictions:

-

Thiazole Proton (H4): The proton at the C4 position of the thiazole ring is expected to be significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, resulting in a downfield chemical shift of around 8.5 ppm.

-

Fluorophenyl Protons: The chemical shifts of the protons on the 3-fluorophenyl ring are influenced by the electronegativity of the fluorine atom and the oxygen linkage. The complex splitting patterns arise from both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C2 (Thiazole) |

| ~162 (doublet, ¹JCF ≈ 245 Hz) | C3' (Phenyl) |

| ~155 | C5 (Thiazole) |

| ~150 | C1' (Phenyl) |

| ~132 (doublet, ³JCF ≈ 10 Hz) | C5' (Phenyl) |

| ~118 | C4 (Thiazole) |

| ~115 (doublet, ²JCF ≈ 21 Hz) | C2' (Phenyl) |

| ~110 (doublet, ⁴JCF ≈ 3 Hz) | C6' (Phenyl) |

| ~108 (doublet, ²JCF ≈ 25 Hz) | C4' (Phenyl) |

Causality Behind Predictions:

-

Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts based on their hybridization and proximity to the heteroatoms and the nitro group.

-

Fluorophenyl Carbons: The carbon directly attached to the fluorine atom (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the ring will show smaller, through-bond couplings (²JCF, ³JCF, ⁴JCF).

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial. The following protocol outlines a standard procedure.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is expected to display several key absorption bands.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C and C=N stretch | Aromatic and Thiazole |

| ~1550 and ~1350 | Asymmetric and Symmetric NO₂ stretch | Nitro group |

| ~1250-1200 | C-O-C stretch (asymmetric) | Aryl ether |

| ~1100-1000 | C-F stretch | Fluoroaromatic |

Causality Behind Predictions:

-

Nitro Group: The strong, distinct absorption bands for the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of nitro compounds.

-

Aryl Ether and C-F Bonds: The C-O-C and C-F stretching vibrations will produce strong absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (C₉H₅FN₂O₃S) is 256.22 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 256.

-

Major Fragmentation Pathways:

-

Loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z = 210.

-

Cleavage of the ether bond, potentially leading to fragments corresponding to the fluorophenoxy cation (m/z = 111) or the 5-nitro-1,3-thiazol-2-yl cation (m/z = 145).

-

Further fragmentation of these primary fragments will provide additional structural information.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to keep the molecular ion intact.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions and correlate them with the parent structure.

-

Caption: Generalized workflow for mass spectrometry analysis.

Summary and Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. The predicted NMR, IR, and MS data, summarized below, provide a comprehensive spectroscopic fingerprint for this novel compound.

Table 4: Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | - Singlet at ~8.5 ppm (Thiazole-H4). - Complex multiplets between ~7.1-7.5 ppm (Fluorophenyl protons). |

| ¹³C NMR | - Signals at ~170 ppm (C2-Thiazole) and ~155 ppm (C5-Thiazole). - Doublet at ~162 ppm with a large ¹JCF coupling constant (C3'-Phenyl). |

| IR | - Strong absorptions at ~1550 and ~1350 cm⁻¹ (NO₂ stretch). - Strong absorptions at ~1250-1200 cm⁻¹ (C-O-C stretch) and ~1100-1000 cm⁻¹ (C-F stretch). |

| MS | - Molecular ion peak (M⁺) at m/z = 256. - Characteristic fragments at m/z = 210 (loss of NO₂) and potentially at m/z = 111 (fluorophenoxy cation) and m/z = 145 (5-nitrothiazolyl cation). |

The protocols and interpretations provided herein are intended to guide researchers in the empirical analysis of this compound and its analogs. The convergence of these spectroscopic techniques provides a powerful, self-validating system for the unambiguous structural determination of novel chemical entities, which is a cornerstone of modern drug discovery and development.

References

-

Avcı, D., Dede, B., Bahçeli, S., & Varkal, D. (2017). Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule. Journal of Molecular Structure, 1138, 110–117. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitrothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311. [Link]

- Samadhiya, P., & Sharma, P. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 365-369.

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic and Electrochemical Properties of 2-Aminophenothiazine. PMC. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. [Link]

-

MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

Jašková, P., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2021, November 17). Derivatives from Thiazole Derivative. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). DE3225472A1 - Method for producing 2-amino-5-nitro-thiazol.

-

OEHHA. (2009, March 1). 2-Amino-5-Nitrothiazole. [Link]

-

Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. [Link]

Sources

An In-Silico Modeling Guide to 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole: From Target Identification to Interaction Stability Analysis

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4][5][6] This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of a specific derivative, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. We will navigate the complete computational workflow, beginning with target identification and proceeding through rigorous molecular docking and molecular dynamics simulations to elucidate its interaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible computational study.

Introduction: The Rationale for In Silico Investigation

The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole combines three key structural motifs: a 5-nitrothiazole ring, a phenoxy linker, and a fluorine substituent. The 5-nitrothiazole group is a known pharmacophore with potential cytotoxic and antimicrobial properties, while the fluorophenoxy moiety can enhance binding affinity and modulate pharmacokinetic properties.[4] The convergence of these features makes it a compelling candidate for drug discovery.

In silico modeling provides a cost-effective and rapid methodology to hypothesize and evaluate the molecular interactions of such compounds before committing to expensive and time-consuming laboratory synthesis and testing.[7] By simulating the "handshake" between our ligand and its potential biological targets, we can predict binding affinity, identify key interacting residues, and assess the stability of the resulting complex over time.[8] This guide will use a practical, case-study approach, assuming a hypothetical target to illustrate the complete workflow with scientific rigor.

Case Study Target Selection: Enoyl-Acyl Carrier Protein Reductase (InhA)

Thiazole derivatives have shown promise as antimicrobial agents.[9] For the purpose of this guide, we will investigate the interaction of our ligand with the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 3FNG). InhA is a critical enzyme in the mycobacterial cell wall synthesis pathway and a validated target for antitubercular drugs. This provides a relevant and well-characterized system to demonstrate the power of the in silico workflow.

The Computational Workflow: A Three-Pillar Approach

Our investigation is built upon a logical progression of three core computational techniques: System Preparation, Molecular Docking, and Molecular Dynamics. Each stage builds upon the last, moving from a static prediction to a dynamic and more biologically relevant assessment.

Caption: The In Silico Modeling Workflow.

Pillar 1: System Preparation - The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of your results.[10] This phase involves sourcing and meticulously cleaning both the ligand and protein structures.

Ligand Preparation Protocol

-

Obtain Structure: The 2D structure of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole can be drawn using chemical sketcher software (e.g., MarvinSketch, ChemDraw) or sourced from a database like PubChem.

-

Convert to 3D: Convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This crucial step ensures that the ligand is in a low-energy, sterically favorable conformation with correct bond lengths and angles.[11][12]

-

Save in Correct Format: Save the final 3D structure in a .mol2 or .pdbqt file format, which preserves information about bond orders and partial charges required for docking software.[11][12]

Protein Target Preparation Protocol

-

Download Structure: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we use PDB ID: 3FNG .

-

Clean the Structure: The raw PDB file often contains non-essential molecules.[13]

-

Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding, all solvent molecules should be removed.[11][12]

-

Remove Co-crystallized Ligands & Ions: Remove any existing ligands, ions, and cofactors that are not essential to the binding site's integrity.[13]

-

Select Protein Chains: If the protein is a multimer, select only the chain(s) relevant for the docking study (e.g., Chain A).[13]

-

-

Prepare the Protein: Use software like AutoDock Tools or UCSF Chimera to prepare the protein for docking.[8][14]

-

Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is essential for correctly defining the hydrogen-bonding network.[11][14]

-

Assign Partial Charges: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom.

-

Repair Missing Residues: If the crystal structure has missing side chains or loops, these should be modeled and repaired.[13]

-

-

Save Receptor File: Save the processed protein as a .pdbqt file for use with AutoDock Vina.

Pillar 2: Molecular Docking - Predicting Binding and Pose

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein.[8][15] It functions as a powerful screening tool to prioritize compounds and generate structural hypotheses.[8][16]

Experimental Protocol: Docking with AutoDock Vina

-

Define the Binding Site: The accuracy of docking depends on defining the correct search space. For our target (InhA, 3FNG), the binding site is well-characterized. A grid box is centered on this site.

-

Grid Box Dimensions: A typical size is 25 x 25 x 25 Å, large enough to accommodate the ligand and allow for rotational and translational sampling.

-

-

Configuration File: Create a configuration file (conf.txt) that specifies the input files and grid box parameters.

| Parameter | Value | Description |

| receptor | protein.pdbqt | The prepared protein structure. |

| ligand | ligand.pdbqt | The prepared ligand structure. |

| center_x | 15.0 | X-coordinate of the grid box center. |

| center_y | 12.5 | Y-coordinate of the grid box center. |

| center_z | 10.0 | Z-coordinate of the grid box center. |

| size_x | 25.0 | Dimension of the grid box in X. |

| size_y | 25.0 | Dimension of the grid box in Y. |

| size_z | 25.0 | Dimension of the grid box in Z. |

| out | results.pdbqt | Output file for docking poses. |

-

Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log results.log

-

Analyze Results:

-

Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[8]

-

Pose Visualization: The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera.[8] Look for key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. The most plausible pose is one that forms chemically sensible and stable interactions with key residues in the active site.

-

Caption: Conceptual Diagram of Ligand-Protein Interactions.

Pillar 3: Molecular Dynamics - Assessing Interaction Stability

While docking provides a valuable static snapshot, molecular dynamics (MD) simulations offer a dynamic view.[11] MD simulations track the movements of atoms over time, allowing us to assess the stability of the predicted docking pose in a simulated physiological environment.[17][18]

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the key steps for running an MD simulation using the GROMACS package, one of the fastest and most widely used open-source simulation engines.[19][20][21]

-

System Setup:

-

Generate Topology: Create a topology file for the protein-ligand complex. This file describes the force field parameters (e.g., bond lengths, angles, charges) for every atom in the system.[21]

-

Define Simulation Box: Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).[19]

-

Solvation: Fill the box with water molecules (e.g., SPC/E or TIP3P water model) to simulate an aqueous environment.[19]

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.

-

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:

-

Production MD: Once equilibrated, run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).[21]

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing snapshots of the system at regular time intervals. Analysis of this trajectory provides critical insights into the stability of the protein-ligand complex.[17][22]

-

Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms from their initial position over time.[22] A stable, plateauing RMSD curve for both the protein and the ligand suggests the complex has reached equilibrium and the ligand remains stably bound.[23]

-

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues around their average position.[23] It helps identify flexible and rigid regions of the protein. A low fluctuation in the binding site residues indicates a stable binding pocket.[23]

-

Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and protein over the simulation provides direct evidence of a stable interaction.

| Analysis Metric | Indication of Stability | Indication of Instability |

| Ligand RMSD | Low, stable plateau (< 3 Å) | High, continuously increasing value |

| Protein RMSF | Low fluctuation at binding site residues | High fluctuation at binding site residues |

| H-Bonds | Consistent H-bonds maintained over time | H-bonds frequently breaking and forming |

| Radius of Gyration (Rg) | Stable value indicating consistent protein compactness | Drastic changes indicating unfolding or large conformational shifts[23] |

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the molecular interactions of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By systematically applying system preparation, molecular docking, and molecular dynamics simulations, we can generate a robust, data-driven hypothesis about the compound's binding mode and stability with a chosen target like InhA. The results from this computational pipeline—a plausible binding pose, favorable binding affinity, and a stable complex confirmed by MD—provide a strong rationale for advancing the compound to the next stage of the drug discovery process: in vitro experimental validation.

References

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 21, 2026, from [Link]

-

Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

Al-Otaibi, J. S., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Retrieved February 21, 2026, from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved February 21, 2026, from [Link]

-

BioSoft. (2024). GROMACS Tutorial. Retrieved February 21, 2026, from [Link]

-

A.S., A., & K., S. (2018). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved February 21, 2026, from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 21, 2026, from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 21, 2026, from [Link]

-

Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved February 21, 2026, from [Link]

-

Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved February 21, 2026, from [Link]

-

YouTube. (2026, January 10). How to Understand and Interpret Molecular Dynamics Results?. Retrieved February 21, 2026, from [Link]

-

Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved February 21, 2026, from [Link]

-

GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. Retrieved February 21, 2026, from [Link]

-

Frontiers in Drug Discovery. (2024). Pharmacophore modeling: advances and pitfalls. Retrieved February 21, 2026, from [Link]

-

Yadav, R., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Retrieved February 21, 2026, from [Link]

-

TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved February 21, 2026, from [Link]

-

Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved February 21, 2026, from [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 21, 2026, from [Link]

-

TeSS. (2025, December 4). Protein-ligand docking. Retrieved February 21, 2026, from [Link]

-

University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 21, 2026, from [Link]

-

Khanh, N. D., et al. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Retrieved February 21, 2026, from [Link]

-

Wang, Y., et al. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved February 21, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. PMC. Retrieved February 21, 2026, from [Link]

-

Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved February 21, 2026, from [Link]

-

Filipovic, N., & Urbanc, B. (2006). A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics. PMC. Retrieved February 21, 2026, from [Link]

-

ACS Publications. (2022, July 14). Molecular Dynamics Simulations and Diversity Selection by Extended Continuous Similarity Indices. Retrieved February 21, 2026, from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 21, 2026, from [Link]

-

Sławiński, J., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved February 21, 2026, from [Link]

-

Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Retrieved February 21, 2026, from [Link]

-

Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Retrieved February 21, 2026, from [Link]

-

de F. Alves, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved February 21, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 4. CTT Journal [cttjournal.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. wjarr.com [wjarr.com]

- 10. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. learn.schrodinger.com [learn.schrodinger.com]

- 16. nano-ntp.com [nano-ntp.com]

- 17. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biosoft.com [biosoft.com]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 22. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 23. m.youtube.com [m.youtube.com]

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Foreword: Charting the Course for a Promising Heterocycle

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2][3] The introduction of a nitro group, as seen in compounds like 2-amino-5-nitrothiazole, often imparts significant biological activity.[1][4] When combined with a phenoxy linkage, which is present in various enzyme inhibitors, the resulting molecule, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, emerges as a compound of considerable interest for drug discovery programs.[5][6] However, the journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The insights generated from these studies are critical for guiding formulation development, predicting in vivo behavior, and ensuring the overall safety and efficacy of any potential therapeutic agent.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For many promising compounds, particularly those with aromatic and heterocyclic systems, poor solubility can be a significant hurdle.[7][8] This section outlines a systematic approach to characterizing the solubility of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

The Rationale Behind Solubility Testing

We will focus on determining the thermodynamic solubility , which represents the true equilibrium concentration of the compound in a given medium.[9] This value is fundamental for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and can guide regulatory pathways.[9] Given that most drugs are weak acids or bases, solubility must be assessed across a physiologically relevant pH range (1.2 to 6.8) to simulate the conditions of the gastrointestinal tract.[9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the equilibrium solubility assessment.

Caption: Workflow for Equilibrium Solubility Assessment.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is the gold standard for determining thermodynamic solubility.[9]

1. Preparation of Buffers:

- Prepare buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without enzymes) according to USP standards.

2. Sample Preparation:

- Add an excess of solid 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole to separate glass vials containing each of the prepared buffers. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point could be 2-5 mg of compound per mL of buffer.

3. Equilibration:

- Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber at 37°C.

- Agitate the samples for a minimum of 24 hours. For compounds that may have stable polymorphs, extending this to 48 or 72 hours is advisable to ensure the system has reached true equilibrium.[9]

4. Sample Collection and Processing:

- After equilibration, visually confirm the presence of undissolved solid.

- Remove the vials and allow them to stand briefly to let the bulk of the solid settle.

- Withdraw an aliquot of the supernatant and clarify it. The preferred method is centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

5. Quantification by HPLC-UV:

- Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

- Create a calibration curve by making serial dilutions of the stock solution.

- Analyze the filtered samples and the calibration standards using a validated HPLC-UV method.

HPLC Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 300-400 nm range for a nitroaromatic chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Presentation and Interpretation

The results should be tabulated to clearly present the solubility at each pH.

| pH of Medium | Mean Solubility (mg/mL) | Standard Deviation | BCS Solubility Class* |

| 1.2 | Hypothetical Value | Hypothetical Value | Hypothetical Class |

| 4.5 | Hypothetical Value | Hypothetical Value | Hypothetical Class |

| 6.8 | Hypothetical Value | Hypothetical Value | Hypothetical Class |

*Based on the highest projected human dose dissolving in ≤250 mL of media.[9]

The pH-solubility profile will provide crucial insights. For a neutral molecule like 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, solubility is expected to be relatively independent of pH. Low aqueous solubility across all pH values would classify this compound as a BCS Class II or IV candidate, necessitating formulation strategies such as particle size reduction or amorphous solid dispersions to improve bioavailability.[8]

Part 2: Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is paramount for drug development. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[10][11] The ICH Q1A(R2) guideline provides the foundational framework for these studies.[12]

The Philosophy of Forced Degradation

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[13] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[13] These studies are typically performed on a single batch of the drug substance.

Experimental Workflow for Forced Degradation

The following diagram outlines the comprehensive workflow for stress testing.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

A stock solution of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., acetonitrile/water).[13]

1. Acid Hydrolysis:

- Mix the stock solution with an equal volume of 0.1 M HCl.

- Store the solution at an elevated temperature (e.g., 60°C).

- Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

- Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

2. Base Hydrolysis:

- Mix the stock solution with an equal volume of 0.1 M NaOH.

- Keep the solution at room temperature, as base-catalyzed hydrolysis can be rapid.

- Withdraw aliquots at shorter time intervals (e.g., 30 mins, 1, 2, 4 hours).

- Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

3. Oxidative Degradation:

- Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3%).[12]

- Store at room temperature and protect from light.

- Sample at various time points (e.g., 2, 6, 12, 24 hours). Oxidative reactions can be fast.[12]

4. Thermal Degradation (Thermolysis):

- In Solution: Store the stock solution in a sealed vial at 60°C.

- In Solid State: Place the solid powder in a vial and store it in an oven at 60°C.

- Sample at appropriate time points (e.g., 1, 3, 5 days).

5. Photolytic Degradation:

- Expose both the solid powder and the solution of the compound to a light source that provides combined UV and visible light, as specified in ICH Q1B.[13][14]

- A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

- A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation is the development of an HPLC method that can separate the parent drug from all process-related impurities and degradation products.

Method Development Strategy:

-

Analyze all stressed samples using the initial HPLC method (from solubility studies).

-

Examine the chromatograms for new peaks (degradants).

-

The method must demonstrate specificity : the ability to resolve the parent peak from all degradant peaks.

-

If co-elution occurs, the method must be optimized. This typically involves adjusting the mobile phase composition (gradient elution is common for stability-indicating methods), changing the pH, or trying a different column chemistry (e.g., Phenyl-Hexyl).

-

A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying the UV maxima of new peaks.

-

LC-MS should be used to obtain mass information on the degradation products to aid in their structural elucidation.

Data Presentation and Interpretation

The results should be summarized in a table.

| Stress Condition | Duration | Parent Remaining (%) | Major Degradants (Area %) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 hrs | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH, RT | 4 hrs | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂, RT | 24 hrs | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Heat, 60°C (Solid) | 5 days | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Light (ICH Q1B) | ICH Dose | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Mass balance is a critical calculation, representing the sum of the assay of the parent drug and the levels of all degradation products. A value between 95-105% indicates that all significant degradation products are being detected by the analytical method.

The degradation profile provides a chemical "fingerprint" of the molecule's liabilities. For instance, significant degradation under basic conditions might suggest the presence of a hydrolyzable ester or amide-like linkage. This knowledge can inform manufacturing process controls and packaging selection (e.g., protection from light).

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By systematically determining its pH-solubility profile and subjecting it to controlled stress conditions, researchers and drug development professionals can gain critical insights into its potential developability. The data generated from these studies are not merely checkboxes on a development plan; they are foundational pillars that support rational formulation design, define storage and handling requirements, and ultimately ensure the delivery of a safe and effective therapeutic agent to the patient.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. [Link]

-

Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1037-1054. [Link]

-

PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Khan, F. N., et al. (2022). Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study. Drug Development and Industrial Pharmacy, 48(8), 416-426. [Link]

-

PubChem. 2-Amino-5-Nitrothiazole. [Link]

-

Rojas-Vargas, J. A., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 25(1), 199. [Link]

-

Lakshmi R. S., et al. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. Thiazole derivatives: Synthesis, characterization, biological and DFT studies. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 26(19), 5849. [Link]

-

Clark, R. F., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. [Link]

-

DrugFuture. 2-Amino-5-nitrothiazole. [Link]

-

Nackoud, M. S., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 52-59. [Link]

-

OEHHA. 2-Amino-5-Nitrothiazole. [Link]

-

Rosli, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

-

Tiwari, T., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 8(1), 14713. [Link]

-

Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Journal of Drug Delivery and Therapeutics, 13(9-S), 59-69. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20004-20016. [Link]

-

Abu-Zied, K. M., et al. (2022). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. Molecules, 27(1), 183. [Link]

-

Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

Al-Juboori, S. A. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

Sources

- 1. CTT Journal [cttjournal.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmainfo.in [pharmainfo.in]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. nelsonlabs.com [nelsonlabs.com]

Discovery and history of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

An In-Depth Technical Guide to the Prospective Synthesis and Analysis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Abstract

This technical guide addresses the novel chemical entity 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. As of the date of this publication, this specific molecule is not prominently documented in scientific literature or patent databases. Consequently, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a scientifically grounded rationale for the compound's potential significance, a proposed synthetic pathway, and a framework for its biological evaluation. The insights herein are synthesized from established principles of medicinal chemistry and the extensive body of research on related 5-nitrothiazole and phenoxy-thiazole analogs.

Introduction and Rationale for Investigation

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The 5-nitro-substituted thiazole moiety, in particular, is a well-established pharmacophore, crucial for the antiparasitic and antibacterial action of drugs like Nitazoxanide.[2][4] The nitro group often imparts its biological effect through bioreduction in hypoxic environments, a characteristic of many solid tumors and anaerobic pathogens.[5][6]

The proposed molecule, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, combines this potent 5-nitrothiazole core with a 3-fluorophenoxy substituent at the 2-position. The introduction of a phenoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and increase membrane permeability.

This guide, therefore, puts forth a hypothesis: that 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a molecule of significant interest for drug discovery, potentially as an anticancer or antimicrobial agent. The following sections provide a detailed roadmap for its synthesis, characterization, and initial biological screening.

Proposed Synthesis and Methodologies

The synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole can be approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A plausible retrosynthetic analysis is presented below, followed by a detailed, step-by-step experimental protocol.

Retrosynthetic Analysis

A logical approach to the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The 2-position of a 5-nitrothiazole ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. Therefore, a suitable precursor would be 2-chloro-5-nitrothiazole, which can react with 3-fluorophenol. 2-Chloro-5-nitrothiazole itself can be synthesized from the commercially available and well-studied 2-amino-5-nitrothiazole via a Sandmeyer-type reaction.

Caption: Retrosynthetic pathway for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Proposed Step-by-Step Synthesis Protocol

This protocol is a hypothetical, self-validating workflow. Each step includes in-process checks and characterization to ensure the integrity of the intermediates.

Step 1: Synthesis of 2-Chloro-5-nitrothiazole from 2-Amino-5-nitrothiazole

-

Rationale: The conversion of an amino group on a heteroaromatic ring to a chloro group is a standard transformation, often proceeding through a diazonium salt intermediate.

-

Protocol:

-

Suspend 2-amino-5-nitrothiazole (1.0 eq) in concentrated hydrochloric acid (approx. 6 M) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Validation: The product, 2-chloro-5-nitrothiazole, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Step 2: Synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

-

Rationale: A nucleophilic aromatic substitution reaction where the phenoxide anion displaces the chloride on the electron-deficient thiazole ring. A non-nucleophilic base is used to generate the phenoxide in situ.

-

Protocol:

-

To a solution of 3-fluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium 3-fluorophenoxide salt.

-

Add a solution of 2-chloro-5-nitrothiazole (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration. If the product is an oil, extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Final Product Characterization: The final product, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, must be thoroughly characterized to confirm its identity and purity using:

-

1H and 13C NMR: To confirm the chemical structure and connectivity of the atoms.

-

19F NMR: To confirm the presence and environment of the fluorine atom.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C-O-C ether linkage, NO2 group).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Melting Point: As an indicator of purity.

-

Hypothesized Biological Activity and Mechanism of Action

The structural motifs of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole suggest several potential biological activities, primarily as an anticancer or antimicrobial agent.

Potential as an Anticancer Agent

Many nitroaromatic compounds are bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors. The nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.

Caption: Proposed workflow for initial biological screening.

Quantitative Data Summary (Prospective)

While no experimental data exists for the target compound, we can create a template table to be populated upon synthesis and testing. This provides a clear structure for data comparison.

| Compound | Structure | Molecular Weight | LogP (calculated) | IC50 (Cancer Cell Line) | MIC (Bacterial Strain) |

| 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole | Structure Image | 254.22 | ~3.1 | To be determined | To be determined |

| Reference Drug (e.g., Nitazoxanide) | Structure Image | 307.30 | 2.89 | N/A | Known value |

Future Research Directions and Conclusion

The successful synthesis and characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole would open several avenues for further research:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with different substitution patterns on the phenoxy ring (e.g., varying the position and number of fluorine atoms, or introducing other electron-withdrawing or -donating groups) to probe the effect on biological activity.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluation in animal models of cancer or infectious disease would be the next logical step.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

References

- Vertex AI Search, based on a US Patent document. [Source not publicly accessible]

- US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents. [https://patents.google.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - Pharmaceuticals. [https://www.mdpi.com/1424-8247/11/2/54/htm]

- An Overview of Thiazole Derivatives and its Biological Activities - Journal of Drug Delivery and Therapeutics. [https://jddtonline.info/index.php/jddt/article/view/5966]

- In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives - Cellular Therapy and Transplantation. [https://ctt-journal.com/2022-11-2-55-61/]

- US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents. [https://patents.google.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [https://www.mdpi.com/1420-3049/26/5/1449]

- Synthesis of 2-Amino-5-nitrothiazole - ChemicalBook. [https://www.chemicalbook.com/article/synthesis-of-2-amino-5-nitrothiazole.htm]

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296767/]

- synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. [https://www.e-journals.net/v/2012/10/5060/synthesis-of-azetidinone-derivatives-of-2-amino-5-nitrothiazole-and-their-medicinal-importance]

- 2-Amino-5-Nitrothiazole - OEHHA. [https://oehha.ca.gov/media/downloads/crnr/2-amino-5-nitrothiazole.pdf]

- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [https://www.ijcmas.com/5-8-2016/Int.J.Curr.Microbiol.App.Sci.2016.5.8.1-13.pdf]

- Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. [https://www.prepchem.com/synthesis-of-2-amino-5-nitrothiazole/]

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296767/]

- An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents | Request PDF - ResearchGate. [https://www.researchgate.net/publication/262590740_An_Efficient_Reagent_for_the_Direct_Synthesis_of_2-Amino-5-nitrothiazole-Based_Antimicrobial_Agents]

- 5-Nitrothiazole | C3H2N2O2S | CID 541661 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitrothiazole]

- Disperse dyes based on 2-aminothiazole derivatives for cellulose triacetate fabric. [https://www.researchgate.

- 2-Amino-5-nitrothiazole 97 121-66-4 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/133507]

- Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273294/]

- 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitrothiazole]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CTT Journal [cttjournal.com]

Application Notes and Protocols for Developing Assays for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Activity

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. Given the absence of a predefined biological target for this molecule, this guide champions a phenotypic screening-first approach. We present detailed, validated protocols for a suite of primary cell-based assays to elucidate its potential anticancer and antimicrobial activities. These protocols are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) formats. Furthermore, we discuss subsequent strategies for target deconvolution, a critical step in understanding the compound's mechanism of action. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the assay development process.

Introduction: The Rationale for a Phenotypic-First Approach

The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development.[1] The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole belongs to the nitrothiazole class, a group of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer effects.[2] However, for many novel compounds synthesized, the precise biological target is often unknown. In such cases, a target-based drug discovery approach, which relies on screening against a known target, is not feasible.[1][3]

This application note advocates for a phenotypic screening strategy as the initial step in characterizing 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. Phenotypic screening identifies substances that produce a desired effect in a biological system, such as a cell or an organism, without a priori knowledge of the specific molecular target.[3] This "biology-first" approach allows for the discovery of compounds with novel mechanisms of action and is particularly powerful for complex diseases.[4]

Our strategy will be to first employ a battery of well-established, cell-based phenotypic assays to answer fundamental questions about the compound's activity:

-

Does it exhibit cytotoxicity against cancer cell lines?

-

Does it inhibit cancer cell migration?

-

Does it possess antimicrobial properties?

Positive "hits" from these primary screens will then provide the impetus and the necessary biological context for subsequent target deconvolution studies to elucidate the compound's mechanism of action.[4]

Primary Phenotypic Screening: A Multi-Faceted Approach

We propose a parallel screening approach to efficiently probe the potential anticancer and antimicrobial activities of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Anticancer Activity Profiling

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Protocol: MTT Assay for Determining IC₅₀

Materials:

-

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

-

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale).

-

Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Hypothetical Data Presentation:

| Concentration (µM) | % Cell Viability (MDA-MB-231) |

| 0.1 | 98.5 |

| 1 | 85.2 |

| 10 | 52.1 |

| 50 | 15.8 |

| 100 | 5.3 |

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time. This assay is particularly useful for assessing the anti-metastatic potential of a compound.

Protocol: Wound Healing Assay

Materials:

-

Confluent cancer cell monolayers in 6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

Serum-free medium

-

Microscope with a camera

Procedure:

-

Cell Seeding and Monolayer Formation:

-

Seed cells in a 6-well plate and allow them to grow to 90-100% confluency.

-

-

Creating the Wound:

-

Gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip.

-

Wash the wells twice with PBS to remove detached cells.

-

-

Compound Treatment and Imaging:

-

Replace the PBS with serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay, e.g., IC₅₀/2) and a vehicle control.

-

Immediately capture images of the wound at 0 hours using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image acquisition for consistency.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).[7]

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

-

Compare the rate of wound closure between treated and control cells.

-

Hypothetical Data Presentation:

| Time (hours) | % Wound Closure (Control) | % Wound Closure (Treated) |

| 0 | 0 | 0 |

| 12 | 45 | 15 |

| 24 | 95 | 30 |

Antimicrobial Activity Profiling

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used technique to determine the MIC of a compound against various bacterial strains.[9][10]

Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the compound in DMSO.

-

Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Hypothetical Data Presentation:

| Bacterial Strain | MIC (µg/mL) |

| S. aureus | 8 |

| E. coli | 16 |

Workflow and Data Interpretation

The following diagram illustrates the proposed workflow for the initial characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Caption: Workflow for characterizing 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

A "hit" is defined as a reproducible, dose-dependent activity in any of the primary assays. For instance, an IC₅₀ value in the low micromolar range in the MTT assay would be considered a significant hit for anticancer potential. Similarly, a low MIC value would indicate promising antimicrobial activity.

Future Directions: Target Deconvolution

Identifying the molecular target(s) of a bioactive compound is a critical step in drug development.[1] Once a robust phenotypic effect of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is confirmed, several strategies can be employed for target deconvolution:

-

Affinity Chromatography: This biochemical approach involves synthesizing a derivative of the compound that can be immobilized on a solid support. This "bait" is then used to "fish" for its binding partners (the "prey") from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Genetic Approaches: Techniques like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide valuable clues about the biological pathway, and potentially the direct target, of the compound.

-

Computational Methods: In silico approaches, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. These predictions can then be experimentally validated.

The following diagram illustrates the conceptual relationship in target deconvolution.

Caption: Conceptual overview of target deconvolution strategies.

Conclusion